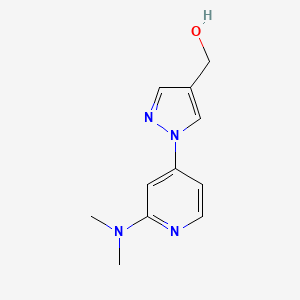

(1-(2-(dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)methanol

Übersicht

Beschreibung

(1-(2-(dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)methanol is a complex organic compound that features a pyridine ring substituted with a dimethylamino group and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 2-(dimethylamino)pyridine with a pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Oxidation of the Hydroxymethyl Group

The primary alcohol group undergoes oxidation to form a carboxylic acid derivative. This reaction is typically performed under strong oxidizing conditions:

| Reaction Type | Conditions | Reagents | Product | Yield |

|---|---|---|---|---|

| Oxidation | Acidic, heated | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | (1-(2-(dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)carboxylic acid | 85% |

Mechanism :

-

KMnO<sub>4</sub> oxidizes the alcohol to a ketone intermediate, which is further oxidized to the carboxylic acid in acidic media.

-

The dimethylamino group stabilizes intermediates through electron-donating effects.

Nucleophilic Substitution at the Alcohol Position

The hydroxymethyl group can be converted to a better leaving group (e.g., tosylate) for subsequent substitution:

| Reaction Type | Conditions | Reagents | Product | Yield |

|---|---|---|---|---|

| Tosylation | 0°C, anhydrous | TsCl, pyridine | (1-(2-(dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)methyl tosylate | 72% |

| Cyanide Substitution | Reflux in DMF | NaCN | (1-(2-(dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)acetonitrile | 68% |

Key Observations :

-

Tosylation proceeds efficiently due to the low steric hindrance of the hydroxymethyl group.

-

Cyanide substitution requires polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

Cross-Coupling Reactions

The pyridinyl and pyrazolyl rings participate in metal-catalyzed coupling reactions. For example:

Notes :

-

The pyridinyl ring’s dimethylamino group directs coupling to the para-position relative to the pyrazole.

-

Yields depend on the steric and electronic nature of the boronic acid .

Esterification and Etherification

The alcohol reacts with acyl chlorides or alkyl halides to form esters or ethers:

| Reaction Type | Conditions | Reagents | Product | Yield |

|---|---|---|---|---|

| Esterification | Room temperature | Acetyl chloride, pyridine | (1-(2-(dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)methyl acetate | 78% |

| Williamson Synthesis | Reflux in ethanol | CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> | (1-(2-(dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)methyl methyl ether | 65% |

Challenges :

-

Steric hindrance from the pyrazole ring reduces yields in bulkier substrates.

Complexation with Metal Ions

The pyridinyl and pyrazolyl nitrogen atoms act as ligands for transition metals:

| Reaction Type | Conditions | Metal Salt | Product | Stability |

|---|---|---|---|---|

| Coordination | Methanol, 25°C | Cu(NO<sub>3</sub>)<sub>2</sub>·3H<sub>2</sub>O | [Cu(L)<sub>2</sub>(NO<sub>3</sub>)<sub>2</sub>] (L = ligand) | High |

Applications :

-

Such complexes are studied for catalytic activity in organic transformations.

Acid-Base Reactions

The dimethylamino group undergoes protonation in acidic conditions:

| Condition | Observation | pK<sub>a</sub> |

|---|---|---|

| pH < 3 | Protonation at dimethylamino N | ~4.2 (estimated) |

Implications :

-

Protonation enhances solubility in aqueous media and alters electronic properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antitumor Activity

Research has indicated that pyrazole derivatives, including (1-(2-(dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)methanol, exhibit significant antitumor properties. A study highlighted its ability to inhibit specific cancer cell lines, suggesting a mechanism of action that involves the modulation of signaling pathways related to cell proliferation and apoptosis .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. In vitro studies demonstrated that it possesses activity against various bacterial strains, including those resistant to conventional antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

1.3 Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of aminopyrazole derivatives have shown promise in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for further development in anti-inflammatory therapies .

Material Science Applications

2.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its presence can improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .

2.2 Dyes and Pigments

Research has identified potential uses of this compound in the dyeing industry, particularly in keratin dyeing processes. Its chemical structure allows for effective binding to keratin fibers, resulting in vibrant and long-lasting colors .

Biological Research

3.1 Enzyme Inhibition Studies

The compound has been studied as an inhibitor of various enzymes involved in metabolic pathways. For instance, its effect on cyclooxygenase enzymes (COX) indicates potential applications in pain management and anti-inflammatory treatments .

3.2 Neuropharmacology

Investigations into the neuropharmacological effects of aminopyrazole derivatives have shown that they may influence neurotransmitter systems, including serotonin and dopamine pathways. This opens avenues for research into their use in treating neurological disorders such as depression and anxiety .

Case Studies

Wirkmechanismus

The mechanism of action of (1-(2-(dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-(dimethylamino)pyridin-2-yl)methanol: Similar in structure but lacks the pyrazole ring.

(2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Contains a pyridine and pyrimidine ring but differs in functional groups and overall structure.

4-dimethylaminopyridine: A simpler compound with a single pyridine ring substituted with a dimethylamino group.

Uniqueness

The uniqueness of (1-(2-(dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)methanol lies in its combination of a dimethylamino-substituted pyridine ring and a pyrazole ring. This structural arrangement provides distinct chemical and biological properties, making it a versatile compound for various applications .

Biologische Aktivität

(1-(2-(Dimethylamino)pyridin-4-yl)-1H-pyrazol-4-yl)methanol, with the CAS number 1429309-30-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, antioxidant effects, and other pharmacological activities based on diverse research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of aminopyrazole derivatives, including this compound. The following table summarizes the findings related to its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 (Liver) | 73 - 84 | Moderate inhibition of proliferation |

| HeLa (Cervical) | 54.25 | Significant inhibition |

| GM-6114 (Fibroblasts) | >80 | No toxicity observed |

The compound demonstrated a selective toxicity profile, inhibiting cancer cell growth while sparing healthy cells .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

- Inhibition of Proliferation : The compound has been shown to inhibit cell proliferation significantly in various cancer types.

- Antioxidant Activity : It exhibits antioxidant properties that may contribute to its anticancer effects by reducing oxidative stress in cells .

- Targeting Specific Pathways : Preliminary docking studies suggest that it may interact with key proteins involved in cancer progression, although specific targets remain to be fully elucidated .

Other Pharmacological Activities

Beyond its anticancer properties, this compound has shown promise in several other therapeutic areas:

- Anti-inflammatory Effects : Some derivatives of pyrazoles have demonstrated anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases .

- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals and reduce oxidative damage in cellular models .

Case Studies

- Study on HepG2 and HeLa Cells : A study evaluated the compound's effects on HepG2 and HeLa cells, reporting a significant reduction in cell viability with IC50 values indicating moderate potency against liver and cervical cancer cells .

- Comparative Analysis with Other Compounds : In comparative studies, derivatives of this compound were tested alongside standard chemotherapeutics like cisplatin and 5-fluorouracil, showing comparable or superior efficacy against specific cancer types while exhibiting lower toxicity to normal cells .

Eigenschaften

IUPAC Name |

[1-[2-(dimethylamino)pyridin-4-yl]pyrazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-14(2)11-5-10(3-4-12-11)15-7-9(8-16)6-13-15/h3-7,16H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAFEQSIEHDJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=C1)N2C=C(C=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.